(4-Methylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone
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Overview
Description
4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperazine-1-carbonyl chloride with a phenylmethyl morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine rings can be modified
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
- 4-Morpholinecarbonyl chloride
- N-Methyl-N-phenylcarbamoyl chloride
Uniqueness
4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE is unique due to its specific structural features, such as the combination of a morpholine ring and a piperazine moiety.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C17H25N3O2/c1-18-6-8-20(9-7-18)17(21)16-4-2-15(3-5-16)14-19-10-12-22-13-11-19/h2-5H,6-14H2,1H3 |
InChI Key |
LWBZVRUFDRCWEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
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